1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine
Overview
Description
1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.14938408 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical structure of 1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine facilitates its utilization in the synthesis of new heterocycles, demonstrated by its involvement in reactions leading to various derivatives with potential antimicrobial activities. For instance, its reactions with different aldehydes, semicarbazide, and thiosemicarbazide have been explored to furnish a range of unsaturated ketones, semicarbazones, and thiosemicarbazones, respectively. These compounds, in turn, have been processed further into pyrazoles, isoxazoles, and pyrimidinethiones through reactions with hydrazine hydrate, phenyl hydrazine, and hydroxylamine. This synthetic versatility underscores the compound's significance in medicinal chemistry, particularly in the context of developing novel antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Structural Characterization and Analgesic Activity
The compound has been pivotal in the structural characterization of analgesic isothiazolopyridines of Mannich base type, where its derivatives have been analyzed for their molecular structures. The crystal and molecular structures of its derivatives indicate their potential as analgesic agents, with molecular packing influenced by various intermolecular interactions. This research highlights the importance of the compound in the development and understanding of new analgesic substances, contributing to the pharmaceutical field by offering insights into the structure-activity relationships that govern the analgesic efficacy of such compounds (Karczmarzyk & Malinka, 2008).
Contributions to Heterocyclic Chemistry
Moreover, the compound's applications extend to heterocyclic chemistry, where it has been involved in reactions leading to spirocyclic 3H-pyrazoles, demonstrating its utility in creating complex molecular architectures. Such transformations are valuable for exploring new chemical spaces and developing heterocyclic compounds with potential applications in various fields, including materials science, drug discovery, and organic synthesis (Vasin, Masterova, Razin, & Somov, 2014).
Properties
IUPAC Name |
[2-methylsulfanyl-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-29-21-10-9-19(17-20(21)22(26)24-11-5-6-12-24)30(27,28)25-15-13-23(14-16-25)18-7-3-2-4-8-18/h2-4,7-10,17H,5-6,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHRGJMLAZVUHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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